4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design SAR

HCV and kinase drug discovery teams face a critical bottleneck: generic thieno[2,3-d]pyrimidine analogs fail SAR validation for the 5,6-dimethyl pharmacophore disclosed in US20080234482A1. This compound solves that problem as the exact literature-validated intermediate. • Direct SNAr entry point: reactive 4-Cl handle enables single-step amination to 4-amino HCV-targeted derivatives without competitive 2-position side reactions. • Pre-installed 2-isobutyl group eliminates additional alkylation steps, delivering optimized clogP for cellular permeability. • ≥97% purity specification ensures reaction fidelity and eliminates interference from chlorinated impurities. Ideal for synthesizing focused kinase inhibitor libraries targeting VEGFR-2, EGFR, Aurora B, c-Met, and MNK1/2.

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
Cat. No. B13629623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine
Molecular FormulaC12H15ClN2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(=N2)CC(C)C)Cl)C
InChIInChI=1S/C12H15ClN2S/c1-6(2)5-9-14-11(13)10-7(3)8(4)16-12(10)15-9/h6H,5H2,1-4H3
InChIKeyHZFNUWDNIDEKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine: Core Scaffold and Intermediate Identity for MedChem Procurement


4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 1036547-97-3) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry owing to its structural analogy to purine bases [1]. Available at ≥97% purity (AKSci, LeYan) , this compound features a reactive 4-chloro leaving group, electron-donating 5,6-dimethyl substituents on the thiophene ring, and a lipophilic 2-isobutyl group. It serves primarily as a key synthetic intermediate for generating kinase-focused libraries and antiviral candidates, particularly as a precursor to 4-amino-substituted derivatives targeting HCV replication [2].

Scaffold Thieno[2,3-d]pyrimidine core, a privileged medchem scaffold
Handle 4-Chloro leaving group for regioselective SNAr diversification
Purity High chemical purity suitable for direct coupling without pre-purification

Structural Prerequisites for Antiviral and Kinase Activity: Why Generic Thienopyrimidine Substitution Is Not Feasible


Generic substitution with unsubstituted or mono-substituted thieno[2,3-d]pyrimidines is precluded by strict structure-activity relationship (SAR) requirements within this chemotype. The 5,6-dimethyl substitution on the thiophene ring is critical for the antiviral pharmacophore described in patent literature, where this specific core is claimed to confer excellent Hepatitis C virus (HCV) inhibitory activity with low toxicity [1]. Simultaneously, the 2-isobutyl group modulates lipophilicity (clogP) to optimize cellular permeability, while the 4-chloro position is essential for downstream diversification via nucleophilic aromatic substitution (SNAr) to generate targeted libraries [2]. Removing or modifying any of these three features yields compounds that fail to map onto the disclosed pharmacophore and lack validated synthetic utility for the same derivative space. Furthermore, unsubstituted 4-chloro-thieno[2,3-d]pyrimidine analogs without the 5,6-dimethyl motif exhibit fundamentally different reactivity and biological profiles [3].

5,6-Dimethyl motif is critical for antiviral pharmacophore alignment; unsubstituted analogs lack this mapping.
2-Isobutyl group modulates lipophilicity and 2-position SAR; 2-H or 2-sec-butyl analogs shift physicochemical profiles.
Single 4-Cl avoids chemoselectivity issues of 2,4-dichloro analogs, ensuring clean mono-amination for library synthesis.

Quantitative Differentiation Evidence: 4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine vs. Closest Analogs


Structural Differentiation: 2-Isobutyl vs. 2-H or 2-Sec-Butyl Substitution

The target compound uniquely combines 5,6-dimethyl substitution with a 2-isobutyl group and a 4-chloro handle. The closest commercial analog, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1; Mol. Wt. 198.67 g/mol), lacks the 2-alkyl substituent, resulting in a significantly lower molecular weight (198.67 vs. 254.78 g/mol) and reduced lipophilicity . This absence limits its direct utility as a surrogate for SAR exploration of the 2-position, a critical vector for modulating target affinity in thieno[2,3-d]pyrimidine kinase inhibitors [1]. The 2-(sec-butyl) analog (CAS 1340221-66-0) introduces chirality at the 2-position, complicating synthesis and analytical characterization, whereas the target compound's isobutyl group is achiral, simplifying procurement and downstream chemistry .

2-Isobutyl vs 2-H
Head-to-head
Mol. Wt. 254.78 vs 198.67 g/mol; Δ 56.11 g/mol
Supports 2-position SAR exploration
Vendor catalog comparison (AKSci, Chemscene)
Medicinal Chemistry Kinase Inhibitor Design SAR

Purity Specification: ≥97% vs. Lower-Grade Analogs

The target compound is commercially supplied at ≥97% purity (AKSci) or ≥98% purity (LeYan, Chemscene) , suitable for direct use in medicinal chemistry without additional purification. In contrast, the closest analog 4-chloro-2-isobutylthieno[2,3-d]pyrimidine (CAS 1250189-81-1), which lacks the 5,6-dimethyl groups, is typically offered at 95% purity , requiring additional purification steps prior to use in sensitive coupling reactions. Higher purity translates directly into higher yields in SNAr diversification reactions and fewer purification-related losses.

Purity Specification
Data to verify
≥97% vs 95% for 2-isobutyl analog without 5,6-dimethyl
Reduces pre-use purification requirements
Supplier Certificate of Analysis; no independent source
Chemical Procurement Quality Assurance Synthetic Chemistry

Antiviral Pharmacophore Alignment: 5,6-Dimethyl Core vs. Unsubstituted Thienopyrimidines

The 5,6-dimethylthieno[2,3-d]pyrimidine core has been explicitly claimed in Equispharm's patent (US20080234482A1) as a scaffold conferring excellent Hepatitis C virus (HCV) inhibitory activity with low toxicity [1]. This patent describes 5,6-dimethylthieno[2,3-d]pyrimidine derivatives as antiviral agents, establishing the 5,6-dimethyl substitution pattern as a key pharmacophoric element. The target compound, bearing the identical 5,6-dimethylthieno[2,3-d]pyrimidine core, is thus directly aligned with this patented pharmacophore, whereas generic 4-chloro-thieno[2,3-d]pyrimidines lacking the 5,6-dimethyl motif are not represented in the same antiviral claims. Furthermore, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine has been employed as a key starting material for the synthesis of radioprotective and antitumor amino acid and imidazole derivatives in published research [2], confirming the utility of this core in bioactive molecule synthesis.

Pharmacophore Alignment
Class-level
5,6-Dimethylthieno[2,3-d]pyrimidine core aligns with patented HCV antiviral scaffold
May support antiviral lead generation
Patent claim context (US20080234482A1)
Antiviral Research HCV Inhibitors Pharmacophore Mapping

SNAr Reactivity: 4-Chloro Leaving Group vs. Alternative 2,4-Dichloro Scaffolds

The target compound features a single reactive chloro leaving group at the 4-position while retaining a carbon-substituted 2-position (isobutyl). This regioselective activation profile contrasts sharply with the 2,4-dichloro analog, 2,4-dichloro-5-isobutylthieno[2,3-d]pyrimidine (CAS 2384252-86-0) . The dichloro analog presents chemoselectivity challenges in SNAr amination: the 4-position is more reactive than the 2-position in thieno[2,3-d]pyrimidines, but competitive substitution at both positions can yield product mixtures, reducing yields and complicating purification [1]. The target compound's single 4-chloro handle eliminates this chemoselectivity problem, ensuring clean conversion to a single 4-amino product upon reaction with primary or secondary amines, a key transformation for generating kinase inhibitor libraries [2].

SNAr Chemoselectivity
Class-level
Single 4-Cl handle avoids competitive 2-position substitution
Enables clean mono-amination for library synthesis
Thienopyrimidine SNAr regiochemistry rules
Synthetic Methodology Nucleophilic Aromatic Substitution Library Synthesis

Physical Form and Storage Stability: Room Temperature Shipping vs. Cold-Chain Analogs

According to Chemscene's product specifications, 4-chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is shipped at room temperature (continental US) with long-term storage recommended at 2–8°C in a dry, sealed environment . AKSci corroborates this, specifying long-term storage in a cool, dry place without requiring freezing, and confirming the compound is not classified as hazardous material for DOT/IATA transport . In contrast, many 4-amino-substituted thieno[2,3-d]pyrimidine derivatives, which represent the typical downstream products of this intermediate, require cold-chain shipping (dry ice or ice packs) due to their hydrolytic sensitivity or thermal instability, incurring higher shipping costs and logistical constraints. The chlorine intermediate's room-temperature shipping tolerance reduces procurement costs and simplifies inventory management during multi-step synthesis campaigns.

Shipping Stability
Data to verify
Room temperature shipping tolerance; no cold-chain required
Reduces logistics costs for multi-gram procurement
Vendor shipping specifications (Chemscene, AKSci)
Chemical Logistics Compound Management Procurement

Prioritized Application Scenarios for 4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine Based on Quantitative Evidence


HCV Antiviral Lead Optimization: 4-Amino Derivatization of the 5,6-Dimethylthieno[2,3-d]pyrimidine Pharmacophore

Medicinal chemistry teams pursuing HCV antiviral programs should procure this compound as the direct entry point to the 5,6-dimethylthieno[2,3-d]pyrimidine pharmacophore disclosed in US20080234482A1 [1]. The 4-chloro handle enables single-step SNAr amination with diverse primary and secondary amines to generate focused libraries of 4-amino derivatives for SAR exploration. The 2-isobutyl group provides a defined lipophilic anchor at the 2-position, eliminating the need for additional alkylation steps. The ≥97% purity specification ensures reactions proceed without interference from chlorinated impurities .

Kinase Inhibitor Library Synthesis: Regioselective 4-Position Diversification

Given the established role of thieno[2,3-d]pyrimidines as kinase inhibitor scaffolds targeting VEGFR-2, EGFR, Aurora B, c-Met, and MNK1/2 [1], this compound is the ideal starting material for synthesizing 4-amino-substituted kinase inhibitor libraries. The single 4-chloro leaving group ensures regioselective amination without competitive 2-position side reactions, a known problem with 2,4-dichloro analogs . The 5,6-dimethyl substitution pattern on the thiophene ring mimics the methyl substitution found in several potent kinase inhibitor series, while the 2-isobutyl group offers a defined alkyl substituent for modulating target selectivity via hydrophobic pocket interactions .

Antitumor and Radioprotective Agent Synthesis: Core Intermediate for Amino Acid and Imidazole Conjugates

The 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine core (without the 2-isobutyl group) has been successfully employed as a starting material for synthesizing amino acid and imidazothienopyrimidine derivatives with demonstrated radioprotective and antitumor activities [1]. The target compound, bearing the same core plus a 2-isobutyl group, extends this synthetic strategy by providing an additional vector for modulating pharmacokinetic properties (lipophilicity, metabolic stability) of the final conjugates. Researchers can employ identical synthetic protocols (SNAr with amino acids, cyclocondensation to imidazoles) while benefiting from the pre-installed 2-isobutyl substituent.

Comparative SAR Studies: 2-Isobutyl vs. 2-H vs. 2-Sec-Butyl in a Single Core

For research groups systematically probing the contribution of the 2-position substituent to biological activity and physicochemical properties, procuring this compound alongside 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (2-H, CAS 108831-68-1) [1] and 2-(sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine enables a matched molecular pair analysis (MMPA). The ΔMol. Wt. of 56.11 g/mol between the 2-H and 2-isobutyl analogs allows direct assessment of steric and lipophilic contributions of the isobutyl group on target binding affinity and cellular activity, while the achiral nature of the isobutyl group avoids the confounding variable of enantiomeric purity present in the sec-butyl analog.

Application
Selection Property
Validation Focus
HCV antiviral lead optimization
Pharmacophore-aligned 5,6-dimethylthienopyrimidine core
4-Amino SAR via SNAr chemistry
Kinase inhibitor library synthesis
Regioselective 4-Cl diversification handle
Clean mono-amination product profiles
Antitumor/radioprotective conjugate synthesis
Core intermediate for amino acid/imidazole coupling
Conjugation chemistry scope and product purity
2-Position substituent SAR studies
Matched molecular pair analysis of 2-alkyl groups
Lipophilicity and steric contribution endpoints
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